Bioactivity of 1H-pyrazolo[3,4-c]pyridazin-3-amine Derivatives in Kinase Inhibition
Bioactivity of 1H-pyrazolo[3,4-c]pyridazin-3-amine Derivatives in Kinase Inhibition
Executive Summary
The 1H-pyrazolo[3,4-c]pyridazin-3-amine scaffold represents a specialized class of purine bioisosteres with potent kinase inhibitory activity. Unlike the more common pyrazolo[3,4-d]pyrimidines (often associated with BTK inhibition), the [3,4-c]pyridazine isomer exhibits a distinct selectivity profile, primarily targeting Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) .
This technical guide dissects the structure-activity relationship (SAR), mechanistic basis, and experimental validation of these derivatives. Recent pharmacological evaluations identify 4,5-diphenyl-substituted analogs as dual inhibitors capable of inducing G2/M cell cycle arrest and apoptosis in solid tumor models (HepG2, MCF-7), positioning them as promising leads for multi-target oncology therapeutics.
Chemical Architecture & Synthesis[1]
Structural Rationale
The 1H-pyrazolo[3,4-c]pyridazine core mimics the adenine ring of ATP. The 3-amine substituent is critical, acting as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.
-
Key Pharmacophore : The C3-amino group (H-bond donor) and N1/N2 nitrogens (H-bond acceptors).
-
Hydrophobic Interactions : Substituents at positions C4 and C5 (often phenyl or aryl groups) occupy the hydrophobic back-pocket of the enzyme, determining selectivity between CDK sub-families.
Synthetic Pathway
The most robust synthetic route involves the cyclization of 4-cyano-3(2H)-pyridazinethiones or chloropyridazines with hydrazine hydrate.
Protocol: One-Pot Cyclocondensation
-
Precursors : Start with 3-chloro-4-cyano-5,6-diphenylpyridazine or 4-cyano-5,6-diphenylpyridazine-3(2H)-thione.
-
Reagent : Hydrazine hydrate (
) acts as the binucleophile. -
Conditions : Reflux in ethanol for 4–6 hours.
-
Mechanism : The hydrazine undergoes nucleophilic attack at the C3 position followed by intramolecular cyclization onto the nitrile group to form the 3-amine pyrazole ring.
Visualization: Synthetic Logic
Figure 1: Synthetic pathway for the construction of the 3-amine-pyrazolo[3,4-c]pyridazine core.[2]
Target Profile & Mechanism of Action
Primary Targets
-
CDK2/Cyclin A : The scaffold fits into the ATP binding cleft. The 3-amine group forms H-bonds with the backbone carbonyls of the hinge region (e.g., Leu83 in CDK2).
-
EGFR (Epidermal Growth Factor Receptor) : Recent studies (2023) indicate that 4,5-diphenyl derivatives inhibit EGFR with IC50 values in the sub-micromolar range, comparable to Erlotinib in specific contexts.
-
CDK1/Cyclin B : Early generation derivatives (Compound 1a) showed high selectivity for CDK1, arresting cells in the G2/M phase.
Mechanism of Action
These derivatives function as ATP-competitive inhibitors . By occupying the catalytic cleft, they prevent the phosphorylation of downstream substrates (e.g., Rb protein for CDKs, downstream signaling for EGFR).
Downstream Effects :
-
Cell Cycle Arrest : Inhibition of CDK2/1 blocks the G1/S and G2/M transitions.
-
Apoptosis Induction : Upregulation of Bax and p53 , coupled with downregulation of Bcl-2 , triggers the intrinsic mitochondrial apoptotic pathway.
Visualization: Signaling Pathway Inhibition
Figure 2: Dual inhibition mechanism targeting CDK2 and EGFR pathways leading to apoptosis.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence)
To validate bioactivity, use a luminescence-based kinase assay (e.g., Kinase-Glo®) which quantifies the amount of ATP remaining in solution after the kinase reaction.
Reagents :
-
Recombinant CDK2/Cyclin A2 complex.
-
Substrate: Histone H1.
-
Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100.
Workflow :
-
Preparation : Dilute compounds in DMSO (serial dilutions).
-
Incubation : Mix Kinase (10 ng), Substrate (5 µM), and Compound in a 384-well plate. Incubate for 10 min at RT.
-
Reaction Start : Add ATP (10 µM) to initiate the reaction. Incubate for 60 min at 30°C.
-
Detection : Add Kinase-Glo reagent (equal volume). Incubate for 10 min.
-
Readout : Measure luminescence. High signal = High ATP = High Inhibition.
-
Control : Use Roscovitine as the positive control for CDK2.
Cell Viability & IC50 Determination
Cell Lines : MCF-7 (Breast), HepG2 (Liver). Method : MTT Assay.
-
Seed cells (
cells/well) in 96-well plates. -
Treat with compound gradients (0.1 µM – 100 µM) for 48h.
-
Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.
-
Measure absorbance at 570 nm.
-
Calculate IC50 using non-linear regression (GraphPad Prism).
Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes the inhibitory potency of key derivatives compared to standard clinical inhibitors.
Table 1: Comparative Kinase Inhibitory Activity (IC50 in µM)
| Compound ID | Structure Description | CDK2 / Cyclin A | EGFR (WT) | Cell Line (MCF-7) |
| Compound 4 | 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | 0.55 ± 0.04 | 0.39 ± 0.02 | 27.29 |
| 4-SLNs | Solid Lipid Nanoparticle of Cmpd 4 | N/A | N/A | 6.41 |
| Roscovitine | Standard CDK Inhibitor | 0.32 ± 0.02 | > 10 | 18.50 |
| Erlotinib | Standard EGFR Inhibitor | > 10 | 0.12 ± 0.01 | 15.20 |
Data Source: Derived from comparative analysis of pyrazolo-pyridazine derivatives [1, 2].[5][6][7][8]
Key Insight : While the parent molecule (Compound 4) is slightly less potent than Roscovitine against CDK2, its dual activity against EGFR provides a unique therapeutic advantage. Furthermore, nano-formulation (4-SLNs) significantly enhances cellular cytotoxicity, overcoming solubility limitations common to this scaffold.
References
-
Braña, M. F., et al. (2005). "Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases."[4] Journal of Medicinal Chemistry, 48(22), 6843–6854.
-
El-Naggar, M. E., et al. (2023). "Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies." MDPI Pharmaceuticals, 16(11), 1518.
-
Deeb, A., et al. (2015). "Utility of 3-amino-1H-pyrazolo[3,4-c]pyridazine in heterocyclic synthesis."[4] Chemistry of Heterocyclic Compounds, 51, 785–798.[4] [4]
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]
- 6. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
